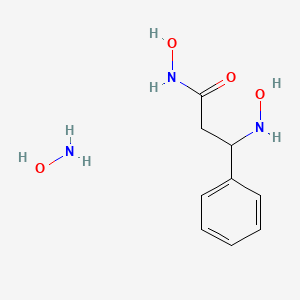
N,N-dimethylmethanamine; 2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethylmethanamine; 2,4,6-trinitrophenol: is a chemical compound with the molecular formula C9H12N4O7 . This compound is a combination of N,N-dimethylmethanamine and 2,4,6-trinitrophenol in a 1:1 ratio . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylmethanamine; 2,4,6-trinitrophenol involves the reaction of N,N-dimethylmethanamine with 2,4,6-trinitrophenol . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of This compound is carried out using large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The process involves the careful handling of reactants and the use of advanced purification techniques to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethylmethanamine; 2,4,6-trinitrophenol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions of This compound typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include various amines, phenols, and substituted derivatives .
Applications De Recherche Scientifique
N,N-dimethylmethanamine; 2,4,6-trinitrophenol: has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N,N-dimethylmethanamine; 2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N,N-dimethylmethanamine; 2,4,6-trinitrophenol: can be compared with other similar compounds, such as:
2,4,6-trinitrotoluene (TNT): Both compounds are nitroaromatic compounds with explosive properties, but they differ in their chemical structure and reactivity.
2,4-dinitrophenol (DNP): This compound is similar in structure but has different chemical and biological properties.
N,N-dimethylaniline: This compound is structurally similar but lacks the nitro groups present in 2,4,6-trinitrophenol .
The uniqueness of This compound lies in its specific combination of functional groups, which gives it distinct chemical and physical properties compared to other similar compounds .
Propriétés
Numéro CAS |
7468-01-1 |
|---|---|
Formule moléculaire |
C9H12N4O7 |
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
N,N-dimethylmethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H9N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-4(2)3/h1-2,10H;1-3H3 |
Clé InChI |
CPRJGKJPSMERNR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



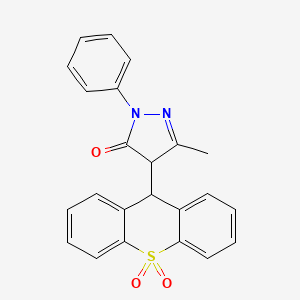
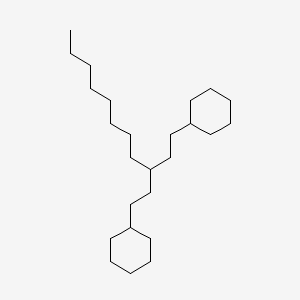
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
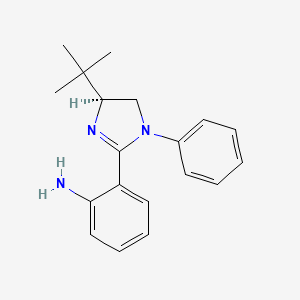
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)
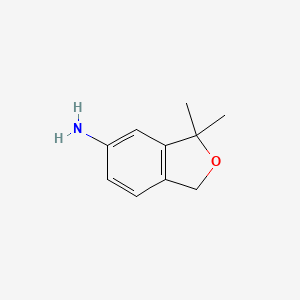
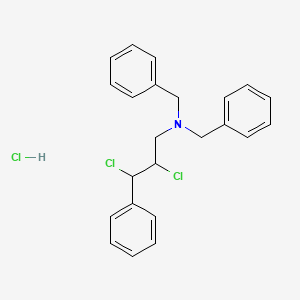
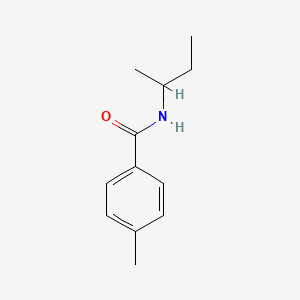
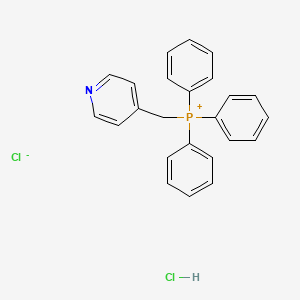
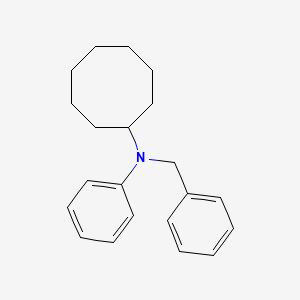
![Ethyl [(1E)-3-(2-acetylphenyl)triaz-1-en-1-yl]acetate](/img/structure/B14006069.png)
